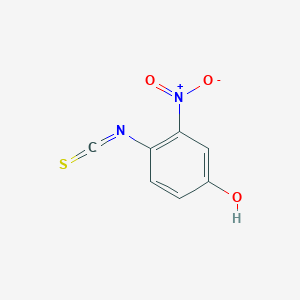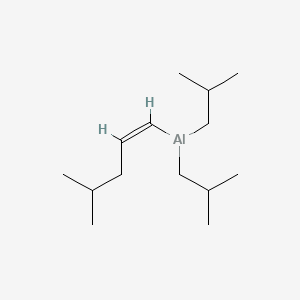
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of aluminium bonded to a (Z)-4-methylpent-1-enyl group and two isobutyl groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the 4-methylpent-1-enyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with (Z)-4-methylpent-1-enyl halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium hydride and to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
化学反応の分析
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminium center can participate in substitution reactions, where the isobutyl or 4-methylpent-1-enyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used in conjunction with this compound.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction can produce various reduced organic compounds.
科学的研究の応用
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the reduction of functional groups.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a precursor in the synthesis of pharmaceuticals is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
作用機序
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as reductions and substitutions. The (Z)-configuration of the 4-methylpent-1-enyl group influences the compound’s reactivity and selectivity in these processes.
類似化合物との比較
Similar Compounds
Diisobutylaluminium hydride: A related compound used primarily as a reducing agent.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different substituents.
(E)-Diisobutyl(4-methylpent-1-enyl)aluminium: The (E)-isomer of the compound, which has different geometric configuration and reactivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity compared to its (E)-isomer and other related compounds. This uniqueness makes it valuable in applications where precise control over reaction outcomes is required.
特性
CAS番号 |
56095-73-9 |
|---|---|
分子式 |
C14H29Al |
分子量 |
224.36 g/mol |
IUPAC名 |
[(Z)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
InChIキー |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C/C=C\[Al](CC(C)C)CC(C)C |
正規SMILES |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


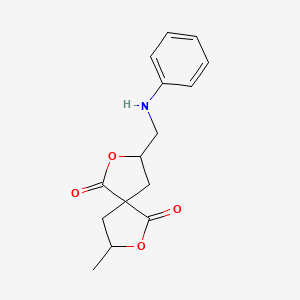
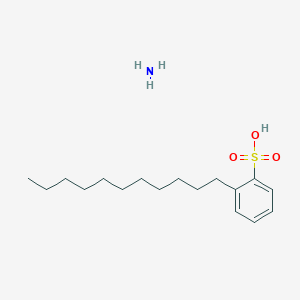
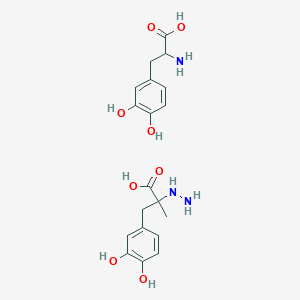
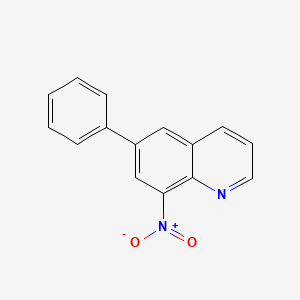
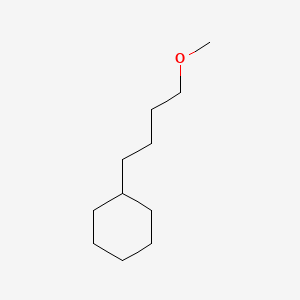
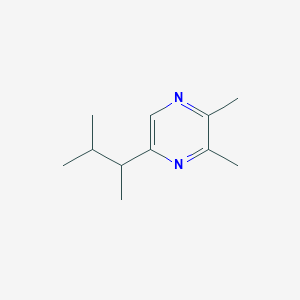
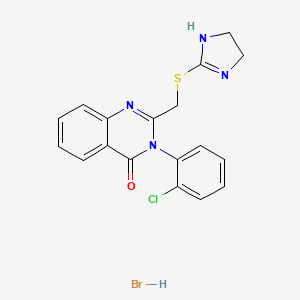
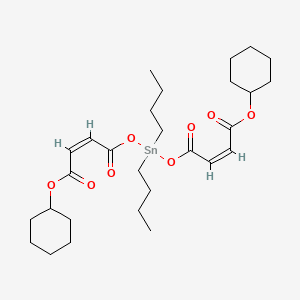

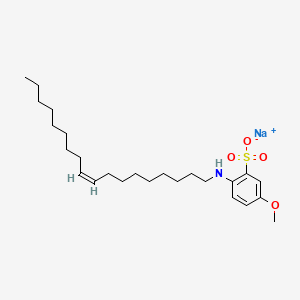
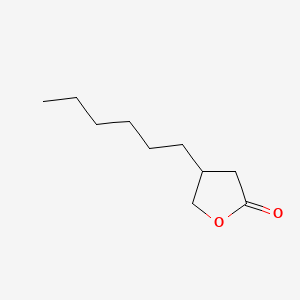
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
